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Compound Focus: Zatolmilast

CAS No.: 1606974-33-7

Cat. No.: S3336627

Comparative Profile: Zatolmilast vs. Roflumilast

The table below summarizes key comparative data on BBB penetration and pharmacological activity from a

2023 study that directly compared these two inhibitors [1].

Parameter Zatolmilast (BPN14770) Roflumilast

PDEA4 Target Selective PDEA4D inhibitor [1] Pan-PDE4 inhibitor (similar
inhibition of PDE4A, B, D) [1]

In Vitro Permeability (Papp, Moderate (3.72 x 10=° cm/s) High (> 25.0 x 107 cm/s) [1]
3uM) [1]

Efflux Ratio (ER) <1.92[1] <0.95[1]

P-gp Substrate No (ER < 2) [1] No (ER < 2) [1]

Unbound Brain-to-Plasma 0.18 [1] 0.17 [1]

Partition Coefficient (Kp,uu)
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Parameter
Anti-neuroinflammatory

Efficacy (In Vitro/ln Vivo)

Impact on NF-kB Signaling

Clinical Status

Zatolmilast (BPN14770)

No significant effect on NO,
TNF-q, IL-13, or IL-6 reduction

[1]

No inhibition of LPS-induced
NF-kB phosphorylation [1]

Phase 3 for Fragile X
Syndrome (EXPERIENCE
trial) [2]

Roflumilast

Significant, dose-dependent
reduction of NO, TNF-a, IL-1[,
and IL-6 [1]

Dose-dependent inhibition of
LPS-induced NF-kB
phosphorylation [1]

FDA-approved for severe COPD
[1]

Detailed Experimental Data and Protocols

For your experimental work, here are the methodologies from the key studies.

Brain Disposition and Permeability Assays [1]

e MDR1-MDCK Monolayer Permeability: Bidirectional transport assays were performed to determine

apparent permeability (Papp) and efflux ratio (ER). Compounds (3, 10, 30 uM) were added to the
donor compartment (apical or basolateral). Samples from the receiver compartment were analyzed
after 2 hours via LC-MS/MS. Papp > 10 x 10-° cm/s indicates high permeability, 1-10 x 10~ cm/s is

moderate, and < 1 x 10-¢ cm/s is poor. ER > 2 suggests the compound is a P-glycoprotein substrate.

¢ In Vivo Brain Partitioning: Mice received oral administration of the compounds. At various time
points, plasma and brain tissues were collected. The total drug concentration in brain homogenate

and plasma was measured. The unbound partition coefficient (Kp,uu) was calculated to determine the

extent of active transport across the BBB, with a value close to 1 indicating passive diffusion without

net active efflux/influx.

Pharmacological Efficacy Models [1]

¢ In Vitro Neuroinflammation Model: BV-2 murine microglial cells were pretreated with non-cytotoxic

concentrations (< 10 uM) of the inhibitors before exposure to lipopolysaccharide (LPS). Production of

nitric oxide (NO) and TNF-a was measured to assess anti-inflammatory effects. To investigate
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mechanism, Western blotting analyzed the expression of NF-kB and phosphorylated NF-kB (p-NF-
KB).

¢ In Vivo Neuroinflammation Model: Mice were pretreated orally with the inhibitors once daily for 4
days before intraperitoneal injection of LPS (10 mg/kg). Levels of TNF-q, IL-13, and IL-6 were
subsequently measured in both plasma and brain tissue to confirm anti-inflammatory activity.

Mechanisms of Action and Signaling Pathways

The differential effects of these inhibitors can be understood through their distinct mechanisms. The diagram

below illustrates the core signaling pathway and where each inhibitor acts.

Diagram: Differential PDE4 Inhibition in Neuroinflammation. Roflumilast inhibits all PDE4 subtypes,
elevating cAMP and modulating PKA/NF-kB signaling to suppress pro-inflammatory cytokine production.
Zatolmilast's selective PDE4D inhibition did not produce significant anti-inflammatory effects in the cited

models [1].

Key Takeaways for Research and Development

e Brain Penetration is Not Synonymous with Efficacy: Both zatolmilast and roflumilast adequately
penetrate the BBB and are not P-gp substrates, as shown by their Kp,uu and ER values [1]. However,
this did not translate into equivalent pharmacological outcomes.

e Target Selection is Critical: The study suggests that inhibition of PDE4B, not just PDE4D, may be
crucial for exerting anti-neuroinflammatory effects [1]. Roflumilast's broad-subtype inhibition allows it
to suppress the NF-kB pathway and reduce cytokines, whereas zatolmilast's selective profile does
not.

¢ Distinct Therapeutic Applications: The data rationalizes the different clinical development paths.
Zatolmilast is targeted for Fragile X syndrome, where cognitive enhancement via PDE4D inhibition
in the hippocampus is the goal, a mechanism supported by other research [2] [3]. Conversely,
roflumilast shows promise for conditions driven by neuroinflammation [1].

In summary, the choice between these PDE4 inhibitors in drug development should be guided by the specific
pathological mechanism being targeted, with a critical understanding that effective BBB penetration is a

necessary but not sufficient condition for efficacy.

Need Custom Synthesis?
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I Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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